molecular formula C10H18O3 B8202391 Tert-butyl 2-but-3-enoxyacetate

Tert-butyl 2-but-3-enoxyacetate

Cat. No.: B8202391
M. Wt: 186.25 g/mol
InChI Key: MTSIQUDCLIHSND-UHFFFAOYSA-N
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Description

Tert-butyl 2-but-3-enoxyacetate is a tert-butyl ester derivative featuring a but-3-enoxy substituent. Tert-butyl esters are widely used in organic synthesis as intermediates or protecting groups due to their stability and ease of deprotection under acidic conditions. The but-3-enoxy group introduces an unsaturated alkene, which may enhance reactivity in cycloadditions or polymerization compared to saturated or aromatic substituents.

Properties

IUPAC Name

tert-butyl 2-but-3-enoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-6-7-12-8-9(11)13-10(2,3)4/h5H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSIQUDCLIHSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-but-3-enoxyacetate typically involves the esterification of 2-but-3-enoxyacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed and the product is continuously removed. This approach allows for efficient production with high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-but-3-enoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and alcohols in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various esters, amides.

Scientific Research Applications

Tert-butyl 2-but-3-enoxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-but-3-enoxyacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.

    Pathways Involved: The compound can modulate signaling pathways by affecting the activity of key proteins and enzymes.

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Key Features Reference
This compound (hypothetical) C₁₀H₁₈O₃ ~186.2 ~2.5* But-3-enoxy group Alkene functionality for reactivity; tert-butyl ester stability N/A
tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (620548-16-5) C₂₀H₂₀O₅S 372.4 4.6 Methylthiophen-yl, benzofuran core High lipophilicity (XLogP3=4.6); complex aromatic structure
tert-butyl 2-amino-2-(oxetan-3-yl)acetate (2171461-35-9) C₉H₁₇NO₃ 187.2 0.1 Amino, oxetan-3-yl Polar (low XLogP3=0.1); potential for hydrogen bonding
tert-butyl {[4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (449741-41-7) C₂₂H₁₉F₃O₆ 460.4 ~3.8* Trifluoromethyl, phenyl, chromenone Electron-withdrawing CF₃ group; chromenone backbone
tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate (844853-52-7) C₂₃H₂₄O₇ 428.4 ~3.2* Ethoxyphenoxy, methyl, chromenone Bulky substituents; moderate lipophilicity

*Estimated based on structural analogs.

Key Observations:

Lipophilicity (XLogP3): The but-3-enoxy substituent likely confers moderate lipophilicity (estimated XLogP3 ~2.5), intermediate between the polar amino-oxetane derivative (XLogP3=0.1 ) and the highly lipophilic methylthiophen-yl analog (XLogP3=4.6 ). Electron-withdrawing groups (e.g., CF₃ in ) reduce lipophilicity compared to aromatic substituents.

Reactivity and Stability: The alkene in the but-3-enoxy group may increase susceptibility to oxidation or cycloaddition reactions, unlike saturated or aromatic analogs (e.g., ). Tert-butyl esters generally exhibit stability under neutral conditions but hydrolyze under acidic or basic conditions .

Chromenone derivatives (): Aromatic frameworks with applications in fluorophores or kinase inhibitors. But-3-enoxyacetate: Suited for polymer chemistry or as a Michael acceptor in synthesis.

Research and Application Trends

  • Synthetic Utility: The tert-butyl group protects carboxylic acids during multi-step syntheses. The but-3-enoxy variant could serve as a reactive handle for click chemistry or cross-coupling .
  • Safety Considerations: Most tert-butyl esters in the evidence lack comprehensive toxicity data, emphasizing the need for caution in industrial or laboratory settings .

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